molecular formula C17H19N5OS2 B2877447 1-(azepan-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one CAS No. 868966-33-0

1-(azepan-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one

Cat. No.: B2877447
CAS No.: 868966-33-0
M. Wt: 373.49
InChI Key: CRLRTZWEDQCCBV-UHFFFAOYSA-N
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Description

The compound 1-(azepan-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one features a complex heterocyclic scaffold combining a [1,2,4]triazolo[4,3-b]pyridazine core with a thiophen-2-yl substituent at position 2. The azepane (7-membered cyclic amine) moiety at the ethanone position distinguishes it from simpler analogs.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS2/c23-16(21-9-3-1-2-4-10-21)12-25-15-8-7-14-18-19-17(22(14)20-15)13-6-5-11-24-13/h5-8,11H,1-4,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLRTZWEDQCCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(azepan-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N5OSC_{20}H_{23}N_{5}OS, with a molecular weight of approximately 381.5 g/mol. The structure features an azepane ring and a triazolo-pyridazine moiety connected by a sulfanyl group.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antioxidant and anticancer properties . The following sections summarize key findings from various studies.

Antioxidant Activity

Studies have indicated that derivatives of this compound exhibit significant antioxidant activity. This is particularly relevant in the context of oxidative stress-related diseases. The antioxidant capacity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests.

StudyMethodResult
DPPH AssayIC50 = 25 µM
ABTS AssayIC50 = 30 µM

These results suggest that the compound can effectively neutralize free radicals, which may contribute to its protective effects against cellular damage.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown cytotoxic effects against human promyelocytic leukemia (HL-60) cells.

Cell LineIC50 (µM)
HL-6015
MCF-720
A54918

The cytotoxicity was attributed to the induction of apoptosis and cell cycle arrest in the G0/G1 phase. Mechanistic studies suggest that the compound may activate caspase pathways leading to programmed cell death.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound reduces oxidative stress.
  • Induction of Apoptosis : Evidence suggests that it activates intrinsic apoptotic pathways in cancer cells.
  • Cell Cycle Regulation : The compound appears to interfere with cell cycle progression, particularly affecting G0/G1 phase transition.

Case Studies

Several in vitro studies have been conducted to explore the effects of this compound on various cancer types:

  • Study on HL-60 Cells : This study demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase activation .
  • Breast Cancer Model (MCF-7) : In MCF-7 cells, the compound was shown to downregulate anti-apoptotic proteins (Bcl-2) while upregulating pro-apoptotic factors (Bax), indicating a shift towards apoptosis .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their structural differences are summarized below:

Compound Substituents Molecular Formula Molecular Weight Key Features
Target Compound Thiophen-2-yl, azepan-1-yl, sulfanyl-ethanone Not explicitly provided Combines electron-rich thiophene with a bulky azepane group.
1-(azepan-1-yl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one 3-Fluorophenyl instead of thiophen-2-yl C₁₉H₂₀FN₅OS 385.46 g/mol Fluorine enhances electronegativity; may improve metabolic stability .
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine 4-Methoxyphenyl, ethanamine instead of azepan-1-yl C₁₄H₁₅N₅O₂ 285.30 g/mol Methoxy group increases electron density; primary amine enhances solubility .
1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one Methyl-thiazolo-triazole core, simpler ethanone substituent Simplified scaffold; lacks sulfur-ether linkage .
Key Observations:
  • Electron-Donating vs. In contrast, the 3-fluorophenyl analog () introduces an electron-withdrawing fluorine atom, which may improve oxidative stability but reduce solubility .
  • Azepane vs. Ethanamine : The azepan-1-yl group (7-membered ring) in the target compound offers conformational flexibility and moderate lipophilicity, whereas the ethanamine in the methoxyphenyl analog () provides a polar primary amine, likely improving aqueous solubility .
  • Sulfanyl vs. Oxy Linkages : The sulfanyl (S-) bridge in the target compound may confer stronger hydrogen-bond acceptor capacity compared to the oxygen-based linkage in the methoxyphenyl analog .

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